molecular formula C15H20ClN5O3 B4126322 1-Methyl-3-(4-nitrophenyl)-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea;hydrochloride

1-Methyl-3-(4-nitrophenyl)-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea;hydrochloride

Cat. No.: B4126322
M. Wt: 353.80 g/mol
InChI Key: LHPDPLKRDULPOT-UHFFFAOYSA-N
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Description

N-methyl-N’-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea hydrochloride typically involves the reaction of N-methylurea with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde to form the final product, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, methanol.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: N-methyl-N’-(4-aminophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: As a probe for studying enzyme activity and protein interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its bioactive properties.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-N’-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the urea moiety might form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N’-(4-nitrophenyl)urea: Lacks the pyrazole moiety.

    N-methyl-N’-(4-aminophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea: Reduced form of the nitro compound.

    N-methyl-N’-(4-nitrophenyl)-N-(benzyl)urea: Different substituent on the urea nitrogen.

Uniqueness

N-methyl-N’-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea hydrochloride is unique due to the presence of both the nitro group and the pyrazole moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3.ClH/c1-10-14(11(2)19(4)17-10)9-18(3)15(21)16-12-5-7-13(8-6-12)20(22)23;/h5-8H,9H2,1-4H3,(H,16,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPDPLKRDULPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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